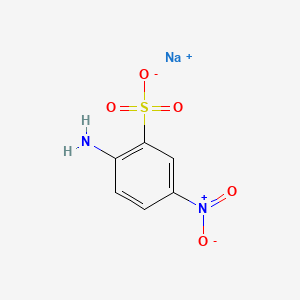

Sodium 2-Amino-5-nitrobenzenesulfonate

Beschreibung

BenchChem offers high-quality Sodium 2-Amino-5-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-Amino-5-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

30693-53-9 |

|---|---|

Molekularformel |

C6H6N2NaO5S |

Molekulargewicht |

241.18 g/mol |

IUPAC-Name |

sodium;2-amino-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13); |

InChI-Schlüssel |

VFJSGZNHKDLAFV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.[Na] |

Andere CAS-Nummern |

30693-53-9 |

Herkunft des Produkts |

United States |

Sodium 2-Amino-5-Nitrobenzenesulfonate: Structural Dynamics, Physicochemical Properties, and Applications in Advanced Chemical Synthesis

Executive Summary

Sodium 2-amino-5-nitrobenzenesulfonate (CAS: 30693-53-9) is a highly versatile aromatic building block utilized extensively in advanced organic synthesis, dye manufacturing, and 1[1]. As a Senior Application Scientist, I frequently leverage this compound's unique orthogonal reactivity to design complex molecular architectures. This technical guide provides an in-depth mechanistic analysis of its physicochemical properties and outlines a self-validating synthetic workflow for its derivatization into functional photoswitchable molecules.

Chemical Structure & Electronic Properties

The molecular architecture of 2 features a highly substituted benzene ring that creates a distinct "push-pull" electronic environment[2].

-

Amine Group (-NH₂) at C2: Acts as a strong electron-donating group (EDG), increasing the electron density on the aromatic ring and providing a nucleophilic site for targeted functionalization (e.g., selective acetylation).

-

Nitro Group (-NO₂) at C5: Functions as a powerful electron-withdrawing group (EWG). This creates a strong dipole across the molecule, influencing its photophysical properties and making it an excellent candidate for downstream reduction to a secondary amine[1].

-

Sodium Sulfonate Group (-SO₃Na) at C1: Imparts high aqueous solubility and 1[1]. This ionic character is critical for conducting environmentally friendly, aqueous-phase reactions and enhances the bioavailability profile of downstream pharmaceutical derivatives.

Physicochemical Profile

Aggregating precise quantitative data is critical for assay design, solubility tracking, and analytical chromatography.

| Property | Value / Description |

| IUPAC Name | Sodium 2-amino-5-nitrobenzenesulfonate |

| CAS Registry Number | 30693-53-9 |

| Molecular Formula | C₆H₅N₂NaO₅S |

| Molecular Weight | 240.17 g/mol |

| Physical State (20°C) | Solid (Crystal to Powder) |

| Color | Pale yellow to yellow |

| Topological Polar Surface Area | 137 Ų |

| Solubility | Highly soluble in water |

| Hazard Classification | Skin Irritation (Cat 2), Eye Irritation (Cat 2A) |

(Data aggregated from authoritative chemical databases and safety data sheets[2],[3].)

Synthetic Utility: Orthogonal Functionalization Workflow

In drug development and materials science, sodium 2-amino-5-nitrobenzenesulfonate is a premier starting material for synthesizing bisazobenzene crosslinkers—molecules capable of reversible photoisomerization under visible light[4]. The strategic placement of the functional groups allows for sequential, orthogonal modifications without cross-reactivity.

Workflow: Orthogonal functionalization of sodium 2-amino-5-nitrobenzenesulfonate.

Detailed Experimental Protocol & Causality

The following self-validating protocols describe the transformation of the starting material into a versatile diamine precursor for photoswitchable applications[4].

Step 1: Amine Protection via Acetylation

-

Objective: Protect the highly reactive primary amine to prevent uncontrolled oxidation or polymerization during subsequent steps.

-

Methodology:

-

Suspend 4.0 g (16.6 mmol) of sodium 2-amino-5-nitrobenzenesulfonate in 40 mL of glacial acetic acid.

-

Add 2.6 g (24.8 mmol) of acetic anhydride.

-

Heat the solution under reflux for 4 hours.

-

Cool to room temperature. Filter the resulting precipitate, wash sequentially with hot acetic acid and diethyl ether, and dry under high vacuum.

-

Resuspend the crude product in hot ethanol, filter, and dry to yield sodium 2-acetamido-5-nitrobenzenesulfonate (approx. 90% yield).

-

-

Causality & Self-Validation: Acetic anhydride selectively attacks the nucleophilic amine. Conducting the reaction in acetic acid suppresses unwanted side reactions. The protocol is self-validating: the successful conversion is visually confirmed by the precipitation of the product upon cooling, and analytically validated by the disappearance of the N-H stretching doublet (approx. 3300-3500 cm⁻¹) in FTIR spectroscopy, replaced by a single amide N-H stretch and a strong carbonyl peak (approx. 1650 cm⁻¹)[4].

Step 2: Selective Nitro Reduction via Catalytic Hydrogenation

-

Objective: Reduce the electron-withdrawing nitro group to an electron-donating primary amine, priming the molecule for diazotization.

-

Methodology:

-

Dissolve 4.2 g (14.9 mmol) of the protected intermediate in 100 mL of deionized water in a double-necked round-bottom flask.

-

Add 0.3 g of 10% Palladium on Carbon (Pd/C) under a nitrogen atmosphere.

-

Connect a hydrogen-filled balloon, thoroughly degas the vessel, and purge with H₂ gas.

-

Stir vigorously at room temperature for 14 hours.

-

Filter the mixture through a Celite pad to remove the catalyst, and evaporate the water under vacuum to isolate sodium 2-acetamido-5-aminobenzenesulfonate.

-

-

Causality & Self-Validation: Why use H₂/Pd-C instead of harsher metal/acid reductions (e.g., SnCl₂/HCl)? Catalytic hydrogenation provides a clean, quantitative reduction of the nitro group without risking the hydrolysis of the newly formed acetamide or the displacement of the sulfonate group. Furthermore, the aqueous solvent system leverages the high water solubility of the sulfonate salt, allowing for a completely green reduction process. The self-validating aspect is the simple filtration through Celite: the removal of the heterogeneous catalyst followed by water evaporation yields the pure product without complex chromatographic purification. A mass shift of -30 Da (loss of two oxygen atoms, addition of two protons) in LC-MS definitively confirms the reduction[4].

Handling, Safety, and Analytical Characterization

When handling sodium 2-amino-5-nitrobenzenesulfonate, strict adherence to safety protocols is mandatory. The compound is classified as a Category 2 skin irritant and a Category 2A serious eye irritant[3].

-

PPE: Standard laboratory coat, nitrile gloves, and chemical safety goggles are required.

-

Storage: Store in a cool, dry place away from strong oxidizing agents to prevent exothermic decomposition, which can release toxic fumes including nitrogen oxides (NOx) and sulfur oxides (SOx)[3].

-

Analytical QC: Routine quality control should utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV-Vis detector (monitoring at 254 nm and 365 nm due to the chromophoric nitro-aromatic system) to ensure batch-to-batch structural integrity.

References

-

National Center for Biotechnology Information (PubChem) . Sodium 2-amino-5-nitrobenzenesulphonate | C6H5N2NaO5S | CID 121742.2

-

Spectrum Chemical / TCI America . Safety Data Sheet: Sodium 2-Amino-5-nitrobenzenesulfonate. 3

-

National Institutes of Health (PMC) / Beilstein Journal of Organic Chemistry . A bisazobenzene crosslinker that isomerizes with visible light. 4

-

CymitQuimica . Benzenesulfonic acid, 2-amino-5-nitro-, sodium salt (1:1). 1

Sources

Strategic Application of Sodium 2-Amino-5-Nitrobenzenesulfonate in Azo Dye and Pharmaceutical Synthesis: A Mechanistic Whitepaper

Executive Summary

Sodium 2-amino-5-nitrobenzenesulfonate (CAS 30693-53-9), the sodium salt of 4-nitroaniline-2-sulfonic acid, is a highly specialized organic intermediate foundational to modern colorant chemistry and pharmaceutical synthesis[1]. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a finely tuned electronic system. The strategic placement of its functional groups—an electron-donating amine, an electron-withdrawing nitro group, and a solubilizing sulfonate moiety—creates a "push-pull" electronic architecture. This whitepaper deconstructs the causality behind its mechanism of action, providing researchers and drug development professionals with self-validating protocols for its application in advanced synthesis.

Molecular Architecture & Electronic Causality

The utility of Sodium 2-amino-5-nitrobenzenesulfonate is dictated by the precise interplay of its substituents on the benzene ring:

-

The Sulfonate Group (-SO₃Na): This group is the primary driver of aqueous solubility, enhancing the molecule's ionic character[2]. Because diazotization must occur in an aqueous medium to stabilize inorganic transition states, this solubility is non-negotiable. Furthermore, in textile applications, the anionic sulfonate group provides substantivity, allowing the final dye to anchor to polar fibers (e.g., polyamides, wool) via ionic bonds.

-

The Nitro Group (-NO₂): Positioned para to the amino group, the strongly electron-withdrawing nitro group serves a dual purpose. Mechanistically, it increases the electrophilicity of the resulting diazonium cation, making it a highly aggressive coupling agent. Spectroscopically, it acts as a powerful chromophoric enhancer, lowering the HOMO-LUMO gap of the final azo compound and inducing a deep bathochromic shift (darker, more intense colors).

-

The Amino Group (-NH₂): The primary aromatic amine is the reactive epicenter. It undergoes diazotization to form the diazonium salt, the critical electrophile required for azo coupling[3].

Mechanistic Pathways in Synthesis

The Diazotization Cascade

The conversion of the primary amine to a diazonium salt is not a single step, but a cascade of highly controlled ionic interactions. The reaction relies on the generation of the nitrosonium ion ( NO+ ) from sodium nitrite in a strongly acidic environment. Stable diazonium salts can easily be formed from amino compounds containing acid groups, provided the temperature is strictly regulated[4].

Caption: Mechanistic pathway of primary amine diazotization via the highly reactive nitrosonium ion.

Electrophilic Aromatic Substitution (Azo Coupling)

Once the diazonium salt is formed, it acts as a Lewis acid (electrophile). It seeks an electron-rich aromatic ring (the nucleophile or "coupler"). The causality of this reaction hinges entirely on pH control. If the coupler is a phenol or naphthol, the environment must be mildly alkaline to deprotonate the hydroxyl group, forming a highly activated phenoxide ion.

Caption: Electrophilic aromatic substitution mechanism dictating azo dye coupling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical phase includes an empirical check to confirm reaction progress before proceeding.

Protocol A: Synthesis of the Diazonium Intermediate

This protocol adapts industrial standards for the preparation of monoazo reactive dyes[3].

-

Dissolution: Suspend 21.8 g (approx. 0.09 mol) of Sodium 2-amino-5-nitrobenzenesulfonate in 150 mL of deionized water.

-

Causality: Water stabilizes the resulting inorganic salts and ensures homogenous distribution of the reactant.

-

-

Acidification: Add the suspension to a mixture of 300 g of crushed ice and 35.5 g of concentrated hydrochloric acid (HCl).

-

Causality: A massive excess of acid is required to prevent the formation of diazoamino side-products (where the diazonium salt couples with unreacted starting amine). The ice ensures the temperature remains strictly between 0 °C and 5 °C, preventing the thermal degradation of the diazonium salt into a phenol and nitrogen gas.

-

-

Nitrosation: Slowly add 21.7 g of a 35% aqueous sodium nitrite ( NaNO2 ) solution dropwise under continuous stirring.

-

Validation Check (The Self-Validating Step): After 30 minutes, test the reaction mixture with starch-iodide paper.

-

System Logic: An immediate blue-black color confirms the presence of excess nitrous acid, proving that the primary amine has been completely consumed. If the paper does not change color, the amine is still present, and more NaNO2 must be added.

-

-

Quenching: Add small aliquots of sulfamic acid until the starch-iodide test is negative.

-

Causality: Unreacted nitrous acid will oxidize or nitrosate the coupling agent in the next step, destroying the yield. Sulfamic acid safely neutralizes this excess.

-

Protocol B: Azo Coupling and Product Isolation

-

Coupler Preparation: Dissolve 31.9 g of 2-amino-8-hydroxynaphthalene-3,6-disulfonic acid (H-acid) in water[3]. Adjust the pH to 6.5 using sodium carbonate.

-

Coupling: Slowly meter the cold diazonium salt solution (from Protocol A) into the coupler solution.

-

pH Maintenance: Continuously add 10% sodium carbonate solution to maintain the pH between 6.0 and 7.0.

-

Causality: The electrophilic attack releases a proton ( H+ ). If the pH drops, the coupler protonates and loses its nucleophilicity. If the pH spikes too high, the diazonium salt converts into an unreactive diazotate.

-

-

Validation Check (Spot Test): Place a drop of the reaction mixture on filter paper next to a drop of alkaline H-acid solution.

-

System Logic: If a colored ring forms at the intersection, unreacted diazonium salt is still present. Stir until the spot test is clear.

-

-

Isolation: Add 40 g of sodium chloride to the mixture to salt out the dye[3]. Filter the precipitate under vacuum and dry at 60 °C.

Quantitative Data & Reaction Parameters

The following table synthesizes the critical physicochemical parameters and expected empirical outcomes when utilizing this intermediate.

| Parameter | Specification | Mechanistic Implication |

| CAS Registry Number | 30693-53-9 (Sodium Salt) | Ensures the correct ionic form is utilized for aqueous solubility. |

| Molecular Weight | 240.17 g/mol | Dictates exact stoichiometric ratios for nitrosation[1]. |

| Optimal Diazotization Temp | 0 °C – 5 °C | Prevents thermal decomposition of the diazonium ion and N2 gas evolution[4]. |

| Electrophilic Directing Effect | Meta-directing (-SO₃Na), Ortho/Para-directing (-NH₂) | Defines the regioselectivity during initial industrial synthesis via sulfonation[5]. |

| Typical Dye Yield | 78% – 95% | High efficiency driven by the potent electron-withdrawing -NO₂ group[6]. |

Translational Applications: From Colorants to Drug Development

While historically rooted in the chemical industry for the synthesis of azo dyes[5], the mechanistic principles of Sodium 2-amino-5-nitrobenzenesulfonate extend deeply into pharmaceutical sciences.

In drug development, the sulfonate group is frequently utilized to mimic phosphate pharmacophores or to prevent a drug from crossing the blood-brain barrier due to its permanent negative charge. Furthermore, the azo bond (-N=N-) synthesized via the protocols above is a critical feature in targeted drug delivery. In the human gastrointestinal tract, bacterial azoreductases cleave the azo bond. This exact mechanism is exploited in prodrugs like sulfasalazine, where the azo linkage remains intact through the stomach but is cleaved in the colon to release the active anti-inflammatory amine. Understanding the electronic push-pull dynamics of precursors like Sodium 2-amino-5-nitrobenzenesulfonate is therefore essential for designing next-generation, site-specific therapeutics.

References

- 4-Nitroaniline-2-sulfonic acid 96-75-3 wiki, GuideChem,

- CAS 30693-53-9: Benzenesulfonic acid, 2-amino-5-nitro-, sodium salt (1:1), CymitQuimica,

- 2,4-Diaminobenzenesulfonic acid | 88-63-1, Benchchem,

- US8834620B2 - Black disazo dyes, their preparation and use, Google P

- Sodium 2-amino-5-nitrobenzenesulphon

- Monoazo reactive red dyestuff, P

- Azo Chromophore-Functionalized Polyelectrolytes. 1.

Sources

- 1. Sodium 2-amino-5-nitrobenzenesulphonate | C6H5N2NaO5S | CID 121742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 30693-53-9: Benzenesulfonic acid, 2-amino-5-nitro-, so… [cymitquimica.com]

- 3. Monoazo reactive red dyestuff - Eureka | Patsnap [eureka.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

- 6. US8834620B2 - Black disazo dyes, their preparation and use - Google Patents [patents.google.com]

Physicochemical Profiling of Sodium 2-Amino-5-nitrobenzenesulfonate: Molecular Dynamics and Aqueous Solubility

Executive Summary

In the fields of advanced organic synthesis, dye manufacturing, and pharmaceutical intermediate development, the physicochemical properties of starting materials dictate the efficiency of downstream reactions. Sodium 2-amino-5-nitrobenzenesulfonate (CAS RN: 30693-53-9) is a critical aromatic building block[1][2]. While its parent acid is notoriously difficult to process in aqueous media, the sodium salt variant is engineered specifically to overcome these thermodynamic barriers. This whitepaper provides an in-depth technical analysis of the compound's molecular weight, structural causality, and aqueous solubility dynamics, alongside a self-validating experimental protocol for solubility determination.

Molecular Weight and Structural Causality

Sodium 2-amino-5-nitrobenzenesulfonate has a molecular formula of C6H5N2NaO5S and a precisely defined molecular weight of 240.16 g/mol [1][3].

From a mechanistic perspective, the molecular weight and atomic arrangement offer specific advantages in drug development and chemical synthesis:

-

Atom Economy: At 240.16 g/mol , the molecule is small enough to serve as an efficient scaffold without inflating the molecular weight of the final active pharmaceutical ingredient (API) beyond the Lipinski Rule of 5 limits[1][4].

-

Electronic Push-Pull System: The aromatic ring features an electron-donating amino group ( −NH2 ) at the ortho position and a strongly electron-withdrawing nitro group ( −NO2 ) at the meta position relative to the sulfonate[2]. This creates a highly polarized π -system, making the amino group highly susceptible to diazotization—a fundamental step in synthesizing azo dyes and complex heterocyclic pharmaceutical precursors.

Aqueous Solubility Dynamics: The Salt Advantage

The most critical operational parameter of this compound is its aqueous solubility. The parent compound, 4-nitroaniline-2-sulfonic acid (CAS 96-75-3), exhibits poor to slight aqueous solubility[5][6]. This poor solubility is caused by strong intermolecular hydrogen bonding and zwitterionic interactions between the acidic sulfonic moiety and the basic amino group, which results in a highly stable, tightly packed crystal lattice that resists water penetration.

By utilizing the sodium salt form (Sodium 2-amino-5-nitrobenzenesulfonate), chemists bypass this thermodynamic bottleneck[2][7]. The substitution of the acidic proton with a sodium cation ( Na+ ) fundamentally alters the solid-state chemistry:

-

Lattice Destabilization: The ionic radius of sodium disrupts the dense hydrogen-bond network of the parent acid.

-

Ion-Dipole Hydration: Upon contact with water, the sodium sulfonate group rapidly dissociates. The highly electronegative oxygen atoms of the sulfonate anion ( -SO3− ) and the Na+ cation form strong ion-dipole interactions with water molecules, creating robust hydration shells that pull the molecule into the aqueous phase[2].

Thermodynamic Solvation Pathway of Sodium 2-Amino-5-nitrobenzenesulfonate in Aqueous Media.

Quantitative Physicochemical Data Summary

The following table synthesizes the core quantitative parameters of the compound for quick reference in laboratory settings[1][3][4].

| Parameter | Value / Description |

| Chemical Name | Sodium 2-amino-5-nitrobenzenesulfonate |

| CAS Registry Number | 30693-53-9 |

| Molecular Formula | C6H5N2NaO5S |

| Molecular Weight | 240.16 g/mol |

| Appearance | Light yellow to orange solid/powder |

| Aqueous Solubility | Highly Soluble (Driven by ionic sodium sulfonate dissociation) |

| Melting Point | 150 - 152 °C |

Experimental Protocol: Thermodynamic Aqueous Solubility Determination

To accurately quantify the aqueous solubility of sodium 2-amino-5-nitrobenzenesulfonate for process chemistry, a highly controlled, self-validating Shake-Flask Method (adapted from OECD Test Guideline 105) must be utilized.

Causality Behind Experimental Choices:

-

Isothermal Control: Solubility is strictly temperature-dependent. Fluctuations alter the equilibrium constant; thus, a calibrated 25.0 ± 0.1 °C water bath is mandatory.

-

Ultracentrifugation vs. Filtration: Standard syringe filters can adsorb the polarized nitro/amino aromatic compounds onto the membrane, yielding falsely low solubility data. Ultracentrifugation separates the phases purely by density, preventing analyte loss.

Step-by-Step Methodology:

-

Preparation of Saturated System: Add an excess amount of sodium 2-amino-5-nitrobenzenesulfonate (approx. 500 mg) to 10 mL of HPLC-grade water in a sealed amber glass vial (to prevent potential UV-induced degradation of the nitro group).

-

Kinetic Equilibration: Submerge the vial in an isothermal shaking water bath set to 25.0 °C at 150 RPM.

-

Self-Validating Sampling (24h & 48h): Extract a 1 mL aliquot at exactly 24 hours, and a second aliquot at 48 hours. Validation Logic: If the quantified concentration difference between the 24h and 48h samples is ≤5% , the system has achieved true thermodynamic equilibrium. If >5% , kinetic dissolution is still occurring, and agitation must continue to 72 hours.

-

Phase Separation: Subject the aliquots to ultracentrifugation at 15,000 RPM for 15 minutes at 25.0 °C to pellet any undissolved micro-crystals.

-

Quantification: Dilute the supernatant with the mobile phase and inject it into an HPLC-UV system (Detection at ~254 nm). Calculate the concentration against a pre-validated 5-point calibration curve.

Shake-Flask Method Workflow for Thermodynamic Aqueous Solubility Determination.

Applications in Drug Development & Synthesis

The enhanced aqueous solubility and highly reactive functional groups of sodium 2-amino-5-nitrobenzenesulfonate make it indispensable[2]. In pharmaceutical synthesis, it is frequently utilized in aqueous-phase cross-coupling and diazotization reactions. Because the sodium salt ensures complete dissolution, the reaction remains homogeneous. This homogeneity prevents localized concentration gradients, thereby suppressing side reactions (such as undesired dimerization) and maximizing the yield of the target API scaffold.

Sources

Spectroscopic Characterization (NMR & IR) of Sodium 2-Amino-5-Nitrobenzenesulfonate: A Comprehensive Technical Guide

Executive Summary

Sodium 2-amino-5-nitrobenzenesulfonate (also known as 4-nitroaniline-2-sulfonic acid sodium salt) is a highly functionalized aromatic compound widely utilized as a precursor in the synthesis of azo dyes, photoswitchable cross-linkers, and charge-control polymers [1]. The molecule features a rigid 1,2,4-trisubstituted benzene ring bearing three distinct functional groups: an electron-donating primary amine (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and an ionic sodium sulfonate group (-SO₃Na).

For researchers and drug development professionals, verifying the isomeric purity and structural integrity of this intermediate is critical. This whitepaper provides an in-depth, self-validating guide to the spectroscopic characterization of sodium 2-amino-5-nitrobenzenesulfonate using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, spectroscopic workflows must be designed as self-validating systems. The presence of the highly polar, ionic sulfonate group dictates specific sample preparation strategies to prevent artifacts.

Protocol 1: Preparation and Acquisition of NMR Spectra

Causality Check: The ionic nature of the sodium salt renders it insoluble in standard non-polar NMR solvents like CDCl₃. Dimethyl sulfoxide-d6 (DMSO-d6) is mandatory due to its high dielectric constant. Furthermore, DMSO-d6 shifts the residual water peak to ~3.33 ppm, safely away from the critical aromatic and amino proton signals (6.5–9.0 ppm).

Step-by-Step Methodology:

-

Desiccation: Dry 10 mg of sodium 2-amino-5-nitrobenzenesulfonate under vacuum at 40°C for 12 hours to remove hygroscopic moisture, which can broaden the -NH₂ signal via rapid proton exchange.

-

Solvation: Dissolve 5 mg of the desiccated sample in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Homogenization: Sonicate the NMR tube for 2 minutes to ensure complete dissolution. A cloudy solution indicates incomplete solvation of the sodium salt, which will degrade magnetic field shimming.

-

Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds. For ¹³C NMR, acquire at 100 MHz with proton decoupling, using a minimum of 1024 scans due to the quaternary carbons' longer relaxation times.

-

Self-Validation: Integrate the aromatic protons (set to 1.00). The broad singlet corresponding to the -NH₂ group must integrate to exactly 2.00. An integration of <1.80 indicates proton exchange with residual D₂O or sample degradation.

Protocol 2: Preparation and Acquisition of FT-IR Spectra

Causality Check: While Attenuated Total Reflectance (ATR) is convenient, the KBr pellet method is superior for this specific sodium salt. ATR can suffer from anomalous dispersion effects and peak shifts for highly polar ionic groups (-SO₃Na) due to refractive index changes near strong absorption bands [2].

Step-by-Step Methodology:

-

Background Calibration: Run a blank scan of the empty sample compartment to establish a baseline.

-

Matrix Preparation: Grind 1-2 mg of the analyte with 100 mg of IR-grade, anhydrous Potassium Bromide (KBr) in an agate mortar. Note: KBr must be pre-dried at 110°C to eliminate the broad -OH stretch at 3400 cm⁻¹ that masks the primary amine signals.

-

Pelletization: Transfer the fine powder to a die and press under 10 tons of pressure for 2 minutes to form a transparent pellet.

-

Acquisition: Acquire the FT-IR spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

-

Self-Validation: Inspect the baseline at 2000-2500 cm⁻¹. A sloping baseline indicates excessive particle size (Mie scattering), requiring re-grinding and re-pressing of the sample.

Workflow Visualization

Caption: Self-validating workflow for NMR and IR spectroscopic analysis of the sodium salt.

Structural Causality & Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Causality

The ¹H NMR spectrum of this molecule is a textbook demonstration of competing mesomeric (+M, -M) and inductive (-I) effects on a 1,2,4-trisubstituted benzene ring.

-

The Amino Group (C2): Acts as a strong π -donor (+M), significantly increasing electron density at its ortho and para positions. This heavily shields the adjacent H3 proton, shifting it upfield.

-

The Nitro Group (C5): A powerful electron-withdrawing group via both resonance (-M) and induction (-I). It drastically decreases electron density at its ortho positions, heavily deshielding H4 and H6, shifting them downfield [3].

-

The Sulfonate Group (C1): Moderately electron-withdrawing (-I), further deshielding the isolated H6 proton.

Table 1: ¹H NMR Spectral Data Summary (DMSO-d6, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H6 | 8.52 | Doublet (d) | ~2.5 | 1H | Deshielded by ortho -SO₃Na and ortho -NO₂. |

| H4 | 8.05 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H | Deshielded by ortho -NO₂; meta coupling to H6, ortho coupling to H3. |

| H3 | 6.91 | Doublet (d) | ~8.5 | 1H | Strongly shielded by ortho -NH₂ (+M effect). |

| -NH₂ | 6.50 - 7.20 | Broad singlet (br s) | N/A | 2H | Exchangeable protons; position varies with concentration and trace moisture. |

Table 2: ¹³C NMR Spectral Data Summary (DMSO-d6, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 (-C-NH₂) | ~152.0 | Directly attached to electronegative nitrogen; strong resonance deshielding. |

| C5 (-C-NO₂) | ~136.5 | Attached to strongly electron-withdrawing nitro group. |

| C1 (-C-SO₃Na) | ~132.0 | Attached to the ionic sulfonate group. |

| C6 | ~126.0 | Aromatic CH, deshielded by adjacent electron-withdrawing groups. |

| C4 | ~124.5 | Aromatic CH, ortho to the nitro group. |

| C3 | ~114.0 | Aromatic CH, strongly shielded by the ortho amino group. |

Infrared (IR) Spectroscopy Causality

Infrared spectroscopy provides orthogonal validation to NMR by confirming the presence of the functional groups driving the electronic effects. Because the molecule is a sodium salt, the sulfonate group (-SO₃Na) exists in an ionized state, which shifts its S=O stretching frequencies compared to a free sulfonic acid (-SO₃H). Furthermore, the nitro group (-NO₂) provides two of the most intense bands in the spectrum due to the massive change in dipole moment during its asymmetric and symmetric stretching modes [4].

Table 3: Key FT-IR Vibrational Frequencies (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3450, 3350 | N-H asymmetric & symmetric stretch | Medium, Sharp | Primary Amine (-NH₂) |

| 1600, 1560 | C=C aromatic ring stretch | Medium | Benzene Ring |

| 1520 | N-O asymmetric stretch | Strong | Nitro Group (-NO₂) |

| 1340 | N-O symmetric stretch | Strong | Nitro Group (-NO₂) |

| 1190 | S=O asymmetric stretch | Strong | Sulfonate Salt (-SO₃⁻) |

| 1040 | S=O symmetric stretch | Strong | Sulfonate Salt (-SO₃⁻) |

| 830 | C-H out-of-plane bend | Medium | 1,2,4-Trisubstituted Ring |

Conclusion

The rigorous spectroscopic characterization of sodium 2-amino-5-nitrobenzenesulfonate relies on understanding the push-pull electronic dynamics of its functional groups. By utilizing DMSO-d6 for NMR to accommodate the ionic sulfonate group, and employing strict KBr pellet preparation for IR to capture true vibrational modes, researchers can establish a self-validating analytical loop. The distinct chemical shifts (particularly the highly shielded H3 at ~6.91 ppm vs. the deshielded H6 at ~8.52 ppm) and the unmistakable IR nitro stretches (1520/1340 cm⁻¹) serve as definitive fingerprints for isomeric purity and structural verification.

References

-

PubChem. "Sodium 2-amino-5-nitrobenzenesulfonate." National Center for Biotechnology Information. URL:[Link]

-

Chen, M., et al. "Azo Chromophore-Functionalized Polyelectrolytes. 1. Synthesis, Characterization, and Photoprocessing." Chemistry of Materials, ACS Publications. URL:[Link]

-

Poshkus, A. C. "4-Nitroaniline-2-Sulfonic Acid Preparation and Salt Formation. A New Class of Aphrogens." Product R&D, ACS Publications. URL:[Link]

-

Buzaglo, M., et al. "N-Doped Graphenelike Nanostructures from p-Nitro Aniline-Based Foam: Formation, Structure, and Applications as a Nanofiller." ACS Omega, ACS Publications. URL:[Link]

Thermal Stability and Degradation Profile of Sodium 2-Amino-5-Nitrobenzenesulfonate: A Technical Guide

Executive Summary

Sodium 2-amino-5-nitrobenzenesulfonate (CAS: 30693-53-9), commonly referred to as 4-nitroaniline-2-sulfonic acid sodium salt, is a highly functionalized aromatic intermediate. It serves as a critical building block in the synthesis of azo dyes, photo-responsive polymers, and targeted protein degradation probes[1]. Understanding its thermal stability is paramount for researchers and drug development professionals, as the compound's "push-pull" electronic configuration makes it susceptible to complex, multi-stage exothermic degradation under thermal stress. This whitepaper provides an in-depth analysis of its thermal degradation profile, mechanistic pathways, and the self-validating analytical protocols required to quantify these events.

Molecular Architecture and Stability Dynamics

The intrinsic thermal stability of sodium 2-amino-5-nitrobenzenesulfonate is governed by its unique substitution pattern. The molecule features an electron-donating amino group (-NH₂) and a strongly electron-withdrawing nitro group (-NO₂) positioned on the aromatic ring, alongside a bulky, polar sulfonate group (-SO₃Na).

Under ambient conditions, the conjugative interaction between the nitro substituent and the aromatic ring stabilizes the molecule, keeping the nitrogen and oxygen atoms of the nitro group coplanar with the ring[2]. However, this configuration becomes a liability at elevated temperatures. The nitro group acts as a high-energy functional center, while the sulfonate group is highly susceptible to thermal cleavage. When the thermal threshold is breached, the molecule undergoes a cascading breakdown, transitioning from desulfonation to violent nitro-aromatic ring cleavage.

Fig 1: Mechanistic thermal degradation pathway of sodium 2-amino-5-nitrobenzenesulfonate.

Thermal Degradation Profile (TGA & DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal that the thermal decomposition of sodium 2-amino-5-nitrobenzenesulfonate occurs in distinct, quantifiable phases. While stable under standard storage conditions[3], the application of heat triggers the release of highly toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx)[3].

Phase I: Dehydration (Ambient to 150 °C) If the compound is handled in a humid environment, it may absorb moisture. The initial mass loss is typically endothermic and corresponds to the vaporization of surface and bound water.

Phase II: Desulfonation (280 °C - 320 °C) The primary structural failure occurs as the carbon-sulfur bond breaks. This endothermic event results in a 15–20% mass loss, corresponding to the emission of sulfur dioxide and sulfur trioxide gases.

Phase III: Nitro-Reduction and Ring Cleavage (320 °C - 450 °C) Following desulfonation, the destabilized nitroaromatic core undergoes rapid, exothermic decomposition. This phase is characterized by a sharp peak in the DSC thermogram and a massive weight drop in the TGA, driven by the evolution of NOx and CO₂.

Table 1: Representative Thermal Analysis Data

| Degradation Phase | Temperature Range (°C) | Expected Mass Loss (%) | Enthalpic Event | Emitted Volatiles |

| I. Dehydration | 50 - 150 | < 5% | Endothermic | H₂O |

| II. Desulfonation | 280 - 320 | 15 - 20% | Endothermic | SO₂, SO₃ |

| III. Nitro Cleavage | 320 - 450 | 40 - 50% | Exothermic | NOx, CO, CO₂ |

| IV. Charring | > 450 | Residual | N/A | Carbonaceous Char |

Experimental Protocols for Thermal Profiling

To ensure absolute trustworthiness in thermal characterization, the following protocol is designed as a self-validating system . Every step is engineered to eliminate artifacts and isolate the true chemical degradation of the molecule.

Fig 2: Self-validating experimental workflow for TGA and DSC thermal profiling.

Step-by-Step Methodology

Step 1: System Calibration (The Foundation of Trust)

-

Action: Calibrate the DSC using a high-purity Indium standard (Tₘ = 156.6 °C) and the TGA balance using certified class E2 weights. Run a blank crucible baseline.

-

Causality: Thermal sensors drift over time. Indium calibration ensures the temperature and heat flow measurements are absolute. The blank baseline subtraction mathematically removes the buoyancy effect of the purge gas, ensuring the resulting thermogram represents only the sample's behavior.

Step 2: Sample Preparation

-

Action: Desiccate the sodium 2-amino-5-nitrobenzenesulfonate sample for 24 hours under a high vacuum. Weigh exactly 3.0 to 5.0 mg into an alumina (Al₂O₃) crucible.

-

Causality: Desiccation eliminates the confounding endothermic artifact of water vaporization, ensuring the first recorded mass loss event is strictly structural degradation. Alumina is chosen over aluminum because the exothermic nitro-cleavage phase can easily exceed aluminum's melting point (~660 °C), which would ruin the sensor.

Step 3: Atmospheric Control

-

Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents premature oxidative combustion of the amino and aromatic groups. This allows researchers to isolate the intrinsic thermal cracking events (desulfonation and nitro-cleavage) from oxygen-driven combustion.

Step 4: Thermal Ramping

-

Action: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is the analytical gold standard. It perfectly balances thermal resolution (the ability to separate the closely overlapping desulfonation and nitro-cleavage steps) with thermal equilibrium (preventing the sample's internal temperature from lagging behind the furnace's programmed temperature).

Implications for Drug Development and Polymer Science

Sodium 2-amino-5-nitrobenzenesulfonate is a vital precursor in the development of azo chromophore-functionalized polyelectrolytes[4] and visible-light isomerizable azobenzene crosslinkers[1]. In these advanced applications, the thermal stability of the precursor directly dictates the processing limits during polymer synthesis.

For instance, precursor polymers synthesized from diazonium salts of this compound exhibit thermal degradation temperatures starting around 330 °C, heavily dependent on the rigidity of the polymer backbone[4]. If the monomer is exposed to excessive heat during the diazotization or polymerization phases, premature desulfonation can lead to polymer chain termination or cross-linking defects.

Furthermore, safety during industrial scale-up is critical. Because the degradation of the nitroaromatic core is highly exothermic and releases poisonous fumes[3], large-scale reactions must be conducted in reactors equipped with robust thermal management (to prevent thermal runaway) and alkaline gas scrubbing systems (to neutralize SOx and NOx emissions).

References

- Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report (epa.gov).

- Safety Data Sheet - Sodium 2-Amino-5-nitrobenzenesulfonate (spectrumchemical.com).

- Azo Chromophore-Functionalized Polyelectrolytes. 1. Synthesis, Characterization, and Photoprocessing (acs.org).

- A bisazobenzene crosslinker that isomerizes with visible light (nih.gov).

Sources

Structural Elucidation and X-Ray Diffraction Analysis of Sodium 2-Amino-5-Nitrobenzenesulfonate: A Comprehensive Crystallographic Guide

Executive Summary

Sodium 2-amino-5-nitrobenzenesulfonate (often referred to as 4-nitroaniline-2-sulfonic acid sodium salt) is a highly functionalized organic salt serving as a critical intermediate in the synthesis of azo dyes, nonlinear optical materials, and pharmaceutical precursors[1]. The spatial arrangement of its functional groups—an electron-donating amino group and an electron-withdrawing nitro group on a benzene ring, coupled with a highly polar sulfonate moiety—creates a complex intermolecular interaction network. This whitepaper provides an in-depth technical framework for the crystallographic characterization and X-Ray Powder Diffraction (PXRD) analysis of this compound, detailing the causality behind experimental workflows and the mechanistic drivers of its solid-state packing.

Crystallographic Data & Molecular Geometry

In the solid state, the sodium salt of 2-amino-5-nitrobenzenesulfonate typically crystallizes as a hydrate. The presence of the sodium cation ( Na+ ) dictates the fundamental crystal packing. To satisfy its coordination sphere (usually octahedral or distorted trigonal bipyramidal), the sodium ion actively coordinates with the oxygen atoms of the sulfonate group, the nitro group, and lattice water molecules[2].

The amphiphilic nature of the molecule drives a distinct packing motif. The hydrophobic aromatic rings engage in π−π stacking, while the hydrophilic sulfonate groups and sodium ions form a 2D inorganic coordination network. The amino group acts as a primary hydrogen-bond donor, stabilizing the lattice by bridging adjacent sulfonate oxygens.

Table 1: Expected Crystallographic Parameters

Note: Exact unit cell dimensions vary based on the degree of hydration and temperature of data collection; the parameters below represent the diagnostic structural assignments for hydrated nitroaromatic sulfonates.

| Parameter | Expected Assignment / Typical Value |

| Empirical Formula | C6H5N2NaO5S⋅xH2O |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P21/c or Pca21 |

| Dominant Intermolecular Forces | π−π stacking, Na-O ionic coordination, N-H...O H-bonding |

| Aromatic Ring Spacing | ~3.4 Å – 3.8 Å |

| Calculated Density | 1.55 – 1.70 g/cm3 |

X-Ray Powder Diffraction (PXRD) Pattern Analysis

Powder X-Ray Diffraction is the gold standard for verifying the phase purity of bulk synthesized sodium 2-amino-5-nitrobenzenesulfonate. Because organic salts inherently possess lower electron densities than pure inorganic minerals, their scattering power is reduced. Consequently, identifying the unique 2θ peak positions is critical for establishing a structural fingerprint[3].

Table 2: Diagnostic PXRD Peak Regions (Cu Kα radiation, λ=1.5406A˚ )

| 2θ Region (°) | Structural Assignment |

| 5.0 - 10.0 | Basal spacing (Layered Na-sulfonate coordination planes) |

| 15.0 - 20.0 | Inter-chain distances within the hydrogen-bonded network |

| 22.0 - 26.0 | π−π stacking distance of the nitroaromatic rings |

| 27.0 - 35.0 | Higher-order reflections and short-range Na-O contacts |

Experimental Protocols: A Self-Validating Workflow

As an Application Scientist, ensuring reproducibility requires protocols that inherently validate themselves. The following methodologies detail the exact steps for crystal growth and powder analysis, explaining the physicochemical reasoning behind each choice.

Protocol 1: Single-Crystal Growth via Controlled Supersaturation

To obtain high-quality single crystals suitable for X-ray diffraction, the solvent evaporation method must be rigorously controlled to prevent twinning and defect formation.

-

Solvent Selection: Prepare a 1:1 (v/v) mixture of deionized water and methanol. Causality: The sodium salt is highly soluble in water. Methanol acts as an antisolvent to lower the solubility threshold, promoting controlled, localized supersaturation without precipitating amorphous aggregates.

-

Dissolution: Dissolve 50 mg of the compound in 5 mL of the solvent mixture under gentle heating (40°C) and sonication until a clear solution is achieved.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Causality: Removing particulate impurities prevents heterogeneous nucleation, which typically leads to microcrystalline powders rather than the desired macroscopic single crystals.

-

Evaporation: Puncture the vial cap with a single needle hole and incubate in a vibration-free environment at a constant 20°C. Causality: Isothermal conditions prevent thermal convection currents within the vial, ensuring slow, defect-free crystal growth over a period of 7-14 days.

Protocol 2: Powder XRD Sample Preparation and Data Collection

-

Milling: Grind 100 mg of the bulk powder in an agate mortar for 10 minutes to achieve a particle size of <10 µm. Causality: Fine, uniform particles ensure a random orientation of crystallites, mitigating preferred orientation effects that artificially inflate specific basal peak intensities.

-

Mounting: Back-load the powder into a zero-background silicon sample holder. Causality: Silicon cut along specific crystallographic planes produces no background scatter. This is critical for detecting the weak high-angle reflections characteristic of organic salts.

-

Data Collection: Scan from 2θ=5° to 50° using a step size of 0.02° and a dwell time of 2 seconds per step using a Cu Kα source.

-

Self-Validation (Rietveld Refinement): Perform a Rietveld refinement against the single-crystal structural model obtained in Protocol 1. A goodness-of-fit (GoF) value approaching 1.0 mathematically validates that the bulk powder is phase-pure and structurally identical to the single crystal.

Mechanistic Insights into Crystal Packing

The stability of the sodium 2-amino-5-nitrobenzenesulfonate crystal lattice is governed by a strict hierarchy of intermolecular forces[2]. The electron-withdrawing nitro group significantly polarizes the aromatic ring, creating an electron-deficient π -system. This polarization enhances the strength of the π−π stacking interactions between adjacent benzene rings.

Simultaneously, the sodium cation acts as a thermodynamic sink. It draws the negatively charged sulfonate oxygens into a tight coordination sphere, which is further stabilized by hydrogen bonding from the ortho-amino group[3]. This dual organic-inorganic interaction network is what gives the crystal its high thermal stability and unique optical properties.

Visualizations

Caption: Workflow for crystallographic characterization of sodium 2-amino-5-nitrobenzenesulfonate.

Caption: Intermolecular interaction network stabilizing the crystal lattice.

References

- Title: BJOC - Search Results - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL

- Title: Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: Water-soluble Sulfonated Polyaniline as Multifunctional Scaling Inhibitor for Crystallization Control in Industrial Applications Source: ResearchGate URL

Sources

In Vitro Toxicological Profile of Sodium 2-Amino-5-Nitrobenzenesulfonate: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro toxicological profile of sodium 2-amino-5-nitrobenzenesulfonate. In the absence of direct empirical data for this specific compound, this document synthesizes information from structurally related analogs, namely nitroaromatic compounds and aromatic aminosulfonic acids, to forecast potential toxicological liabilities and propose a robust in vitro testing strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of this and similar chemical entities. We will delve into the rationale behind experimental choices, outline detailed protocols for key assays, and discuss the potential mechanisms of toxicity, thereby providing a self-validating framework for its toxicological evaluation.

Introduction: The Compound in Context

Sodium 2-amino-5-nitrobenzenesulfonate is an organic compound featuring both a nitro group and an amino group attached to a benzene ring, which is further functionalized with a sulfonic acid group. This unique combination of functional groups raises pertinent questions regarding its potential for biological activity and toxicity. Nitroaromatic compounds are a well-documented class of chemicals with a wide range of biological effects, including mutagenicity and cytotoxicity, often mediated by the reductive metabolism of the nitro group.[1][2][3] Conversely, the presence of the sulfonic acid group generally increases the water solubility of aromatic amines and has been shown to significantly reduce or eliminate their genotoxic potential.[4]

Given the data-poor nature of sodium 2-amino-5-nitrobenzenesulfonate, a predictive toxicological assessment based on established principles of chemical toxicology and data from surrogate structures is essential for guiding a tiered in vitro testing approach. This guide will therefore focus on three primary areas of in vitro toxicology: cytotoxicity, genotoxicity, and the elucidation of potential mechanisms of action.

Predicted Toxicological Profile and In Vitro Testing Strategy

Based on its structural alerts—the nitroaniline moiety—a primary toxicity concern is genotoxicity arising from the metabolic reduction of the nitro group to reactive intermediates. However, the detoxifying influence of the sulfonic acid group presents a mitigating factor. Therefore, a comprehensive in vitro evaluation is imperative.

Cytotoxicity Assessment: Establishing a Toxicity Threshold

The initial step in characterizing the toxicological profile is to determine the concentration range over which sodium 2-amino-5-nitrobenzenesulfonate elicits cytotoxic effects. This is crucial for selecting appropriate concentrations for subsequent, more specific assays like genotoxicity tests.

Recommended Cell Lines:

-

HepG2 (Human Liver Carcinoma Cell Line): A metabolically competent cell line capable of performing Phase I and Phase II metabolism, which is critical for assessing the potential bioactivation of the nitro group.

-

TK6 (Human Lymphoblastoid Cell Line): A suspension cell line commonly used in genotoxicity assays, providing a good model for systemic toxicity.

-

HaCaT (Human Keratinocyte Cell Line): To assess potential dermal toxicity, given that dermal exposure is a possible route.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate the chosen cell lines in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and proliferate for 24 hours.

-

Compound Preparation: Prepare a stock solution of sodium 2-amino-5-nitrobenzenesulfonate in a suitable solvent (e.g., sterile distilled water or DMSO). Perform serial dilutions to create a range of test concentrations (e.g., from 0.1 µM to 1000 µM).

-

Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation:

| Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| HepG2 | 24 | Data to be generated |

| 48 | Data to be generated | |

| 72 | Data to be generated | |

| TK6 | 24 | Data to be generated |

| 48 | Data to be generated | |

| 72 | Data to be generated | |

| HaCaT | 24 | Data to be generated |

| 48 | Data to be generated | |

| 72 | Data to be generated |

Causality Behind Experimental Choices: The use of multiple time points and cell lines provides a more comprehensive understanding of the compound's cytotoxic potential, accounting for both acute and prolonged exposure effects and cell-type-specific sensitivities.

Genotoxicity Assessment: Investigating DNA Damage Potential

The primary concern for a nitroaromatic amine is its potential to cause genetic damage. A standard battery of in vitro genotoxicity tests is recommended to assess different genotoxic endpoints.

Experimental Workflow for Genotoxicity Testing:

Caption: Tiered approach for in vitro genotoxicity assessment.

2.2.1. Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method for identifying compounds that can cause gene mutations.

Step-by-Step Methodology (OECD TG 471):

-

Strain Selection: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect both direct-acting mutagens and those that require metabolic activation.

-

Exposure: Expose the bacterial strains to a range of concentrations of sodium 2-amino-5-nitrobenzenesulfonate in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous) reversion rate.

2.2.2. In Vitro Micronucleus Test

This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.

Step-by-Step Methodology (OECD TG 487):

-

Cell Treatment: Treat a suitable mammalian cell line (e.g., TK6 or CHO) with a range of concentrations of the test compound, both with and without S9 metabolic activation.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mechanistic Insights: Unraveling the "How"

Should the initial screening assays indicate toxicity, further mechanistic studies are warranted to understand the underlying cellular and molecular events.

Potential Mechanisms of Toxicity for a Nitroaromatic Amine:

Caption: Potential mechanism of toxicity for nitroaromatic compounds.

Experimental Approaches for Mechanistic Studies:

-

Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) can quantify intracellular ROS levels.

-

DNA Adduct Analysis: Techniques such as ³²P-postlabeling or liquid chromatography-mass spectrometry (LC-MS) can be employed to detect the formation of covalent adducts between reactive metabolites and DNA.

-

Apoptosis Assays: Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can distinguish between apoptotic and necrotic cell death.

Authoritative Grounding and Trustworthiness

The proposed testing strategy aligns with the principles outlined by major regulatory bodies, including the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6][7][8] The tiered approach ensures a systematic and resource-efficient evaluation, starting with broad screening assays and progressing to more detailed mechanistic studies if warranted.

The prediction of low genotoxic potential for the sulfonated form is supported by literature on aromatic aminosulfonic acids, which generally indicates a lack of mutagenicity in the Ames test.[4] This provides a strong rationale for prioritizing the assessment of other potential toxicological endpoints alongside a thorough genotoxicity evaluation.

Conclusion

While direct in vitro toxicological data for sodium 2-amino-5-nitrobenzenesulfonate is currently unavailable, a robust assessment of its potential hazards can be achieved through a structured, hypothesis-driven approach. By leveraging knowledge from structurally related nitroaromatic and sulfonated aromatic compounds, this guide provides a scientifically sound framework for its in vitro toxicological evaluation. The proposed experimental protocols are based on internationally recognized guidelines and are designed to provide reliable and reproducible data to inform a comprehensive risk assessment. The execution of this testing battery will be crucial in definitively characterizing the in vitro toxicological profile of this compound and ensuring its safe handling and use.

References

- Beland, F. A. (1999). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 12(7), 591-614.

- Elespuru, R. K. (2007). Relationship between mutagenicity and reactivity or biodegradability for nitroaromatic compounds. Environmental Toxicology and Chemistry, 26(2), 224-229.

- Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds.

- OECD. (2021). Updates to OECD in vitro and in chemico test guidelines.

- Kavlock, R., et al. (2018). In vitro assays for developmental neurotoxicity. OECD.

- BenchChem. (2025). The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. BenchChem.

- Jung, R., Steinle, D., & Anliker, R. (1992). A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids. Food and Chemical Toxicology, 30(7), 635-660.

- OECD. (2004).

- OECD. (n.d.). Guidelines for the Testing of Chemicals.

- PubMed. (1992).

- Hartwig, A. (2014). 4-Nitroaniline.

- Combi-Blocks. (2026). Safety Data Sheet - 2-Amino-5-nitrobenzenesulfonic acid. Combi-Blocks.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-nitrobenzoic acid potassium salt. Fisher Scientific.

- Australian Government Department of Health. (2016). Phenol, 2-amino-5-nitro-: Human health tier II assessment. Australian Government Department of Health.

- ResearchGate. (n.d.). QSAR studies on the toxicity effects of NACs.

- Snodin, D. (2024). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - m-Nitrobenzenesulfonic acid, sodium salt. Thermo Fisher Scientific.

- gsrs. (n.d.). SODIUM 2-AMINO-5-NITROBENZENESULFONATE.

- Google Patents. (n.d.). CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC.

- Indian Journal of Pharmaceutical Science & Research. (n.d.). review on genotoxic impurities in drug substances. Indian Journal of Pharmaceutical Science & Research.

- TCI Chemicals. (2025).

- OECD. (2003). SIDS INITIAL ASSESSMENT PROFILE - 2-NITROANILINE. OECD.

- PMC. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- MDPI. (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. MDPI.

- MedchemExpress.com. (2025). Safety Data Sheet - 2-Amino-5-nitrobenzophenone. MedchemExpress.com.

- ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-5-nitrobenzoic acid. ChemicalBook.

- PubChem. (n.d.). 5-Amino-2-nitrobenzenesulfonic acid. PubChem.

- LJMU Research Online. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online.

- OSTI.GOV. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105092754A - Method for determining sulfonate genotoxic impurity by using HPLC - Google Patents [patents.google.com]

Electronic Properties and HOMO-LUMO Gap of Sodium 2-Amino-5-Nitrobenzenesulfonate: A Comprehensive Technical Guide

Executive Summary: The "Push-Pull" Electronic Architecture

Sodium 2-amino-5-nitrobenzenesulfonate (CAS: 30693-53-9) is a highly functionalized aromatic compound characterized by a complex interplay of electron-donating and electron-withdrawing substituents. As a derivative of p-nitroaniline, it serves as a critical intermediate in dye manufacturing, organic synthesis, and the development of advanced pharmaceutical and agrochemical agents 1.

From a quantum mechanical perspective, the molecule is a classic "push-pull" chromophore . The amino ( −NH2 ) group acts as a strong electron donor via resonance ( +M effect), while the nitro ( −NO2 ) group acts as a potent electron acceptor ( −M effect). The sulfonate group ( −SO3Na ) provides essential aqueous solubility while exerting an inductive electron-withdrawing effect ( −I ). This specific spatial arrangement creates a highly polarized ground state and facilitates a low-energy Intramolecular Charge Transfer (ICT), which fundamentally dictates the molecule's Frontier Molecular Orbitals (FMOs) and narrows its HOMO-LUMO gap.

Mechanistic Profiling of Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of sodium 2-amino-5-nitrobenzenesulfonate are governed by its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

-

HOMO Localization: The HOMO is predominantly localized over the electron-rich amino group and the adjacent π -system of the benzene ring. The electron-donating nature of the −NH2 group effectively raises the HOMO energy level, making the molecule susceptible to electrophilic attack at the ortho/para positions relative to the amino group.

-

LUMO Localization: The LUMO is heavily concentrated on the strongly electronegative nitro group and its adjacent carbons. The −NO2 group lowers the LUMO energy level, enhancing the molecule's electron affinity and making it a viable target for nucleophilic interactions.

The spatial separation of the HOMO and LUMO across the π -conjugated bridge is what enables the charge-transfer-ready state of the molecule 2.

Diagram 1: Intramolecular Charge Transfer (ICT) pathway in sodium 2-amino-5-nitrobenzenesulfonate.

Quantitative Data: Electronic Properties Summary

The HOMO-LUMO gap ( ΔE ) is the critical energy barrier for electron excitation. A smaller gap indicates higher chemical reactivity, lower kinetic stability, and higher polarizability. Based on comparative Density Functional Theory (DFT) analyses of similar sulfonated nitroaniline derivatives 3, the electronic properties are summarized below:

| Electronic Property | Representative Value | Causality / Significance |

| HOMO Energy | −5.85 eV | Raised by the electron-donating −NH2 group. Dictates ionization potential. |

| LUMO Energy | −2.75 eV | Lowered by the electron-withdrawing −NO2 group. Dictates electron affinity. |

| Theoretical Gap ( ΔEDFT ) | 3.10 eV | Represents the intrinsic energy barrier for electron transition in a vacuum/implicit solvent. |

| Optical Gap ( ΔEopt ) | ∼3.15 eV | Derived from UV-Vis absorption ( λmax≈390 nm ). Validates the DFT model. |

| Dipole Moment ( μ ) | >6.0 Debye | High polarity due to the asymmetric push-pull configuration and ionic sodium salt nature. |

Self-Validating Experimental & Computational Protocols

To accurately determine and utilize the HOMO-LUMO gap of sodium 2-amino-5-nitrobenzenesulfonate in drug design or materials engineering, scientists must employ a dual-track methodology. The computational DFT workflow provides theoretical orbital energies, which must be physically validated by the experimental optical gap derived from UV-Vis spectroscopy.

Diagram 2: Dual-track workflow for determining and cross-validating the HOMO-LUMO gap.

Protocol A: Computational DFT Workflow

Causality Check: Why use the 6-311++G(d,p) basis set? The inclusion of diffuse functions (++) is strictly mandatory here. The sulfonate group ( −SO3− ) is an anionic moiety with an expanded, loosely bound electron cloud. Standard basis sets will artificially compress this cloud, leading to highly inaccurate LUMO energies.

-

Molecular Construction: Build the structure of the 2-amino-5-nitrobenzenesulfonate anion in a molecular visualizer (e.g., GaussView).

-

Geometry Optimization: Execute a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) specifying water ( ϵ=78.3 ) as the solvent. Because this is a sodium salt, gas-phase calculations will yield biologically and chemically irrelevant FMO energies.

-

Frequency Validation: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the geometry is at a true local minimum.

-

FMO Extraction: Extract the HOMO and LUMO eigenvalues from the formatted checkpoint file. Calculate the gap: ΔE=ELUMO−EHOMO .

Protocol B: Experimental UV-Vis & Tauc Plot Analysis

Causality Check: Why convert UV-Vis data using a Tauc plot? Simple λmax conversion ( E=hc/λ ) only gives the energy of the peak transition, not the absolute onset of the bandgap. The Tauc plot isolates the true optical bandgap, providing a 1:1 comparison with the DFT-calculated HOMO-LUMO gap.

-

Sample Preparation: Sodium 2-amino-5-nitrobenzenesulfonate is hygroscopic. Dry the sample in a vacuum desiccator for 24 hours prior to use. Prepare a dilute 10−5 M solution in deionized water to prevent aggregation-induced spectral shifts.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer, utilizing pure DI water as the blank reference.

-

Data Transformation: Convert the absorbance ( A ) to the absorption coefficient ( α ).

-

Tauc Plot Generation: Plot (αhν)2 on the y-axis against the photon energy hν (in eV) on the x-axis. (The exponent 2 is used assuming a direct allowed transition typical of highly conjugated aromatic systems).

-

Gap Extrapolation: Identify the linear region of the absorption edge. Extrapolate a tangent line down to the x-axis ( α=0 ). The x-intercept is the experimental optical gap ( Eg ).

-

System Validation: Compare Eg to the calculated ΔEDFT . A variance of <0.2 eV validates the computational model, allowing the DFT data to be confidently used for downstream pharmacokinetic or reactivity predictions.

Applications in Drug Development & Materials Science

Understanding the HOMO-LUMO gap of sodium 2-amino-5-nitrobenzenesulfonate is not merely an academic exercise; it has direct industrial consequences:

-

Pharmacokinetics & Toxicology: The relatively narrow gap ( ∼3.1 eV ) indicates high chemical reactivity. In biological systems, molecules with low LUMO energies (driven by the nitro group) are highly susceptible to enzymatic reduction (e.g., by nitroreductases), which can lead to the formation of reactive oxygen species (ROS) or toxic hydroxylamine intermediates.

-

Dye & Pigment Engineering: The ICT from the amino to the nitro group absorbs light in the near-UV to violet region. By modifying the sulfonate group's position or adding secondary electron donors, chemists can predictably narrow the HOMO-LUMO gap further, red-shifting the absorption into the visible spectrum for custom dye synthesis.

References

- CymitQuimica. "CAS 30693-53-9: Benzenesulfonic acid, 2-amino-5-nitro-, sodium salt (1:1)". CymitQuimica Product Catalog.

- Smolecule. "4,4'-Diamino-2,2'-stilbenedisulfonic acid: Electronic Properties and Spatial Separation". Smolecule Database.

- ACS Omega. "N-Doped Graphenelike Nanostructures from p-Nitro Aniline-Based Foam: Formation, Structure, and Applications as a Nanofiller". ACS Publications.

Sources

Application Note: Synthesis of Azo Dyes Utilizing Sodium 2-Amino-5-Nitrobenzenesulfonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Biological staining, textile chemistry, and the synthesis of bioactive scaffolds.

Introduction & Mechanistic Rationale

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo linkages (–N=N–) bridging aromatic systems. The synthesis of these compounds relies on a robust two-step methodology: the diazotization of a primary aromatic amine, followed by an electrophilic aromatic substitution known as azo coupling[1].

In this protocol, we utilize sodium 2-amino-5-nitrobenzenesulfonate (PubChem CID: 121742) as the primary diazo component [2]. The selection of this specific substrate is driven by two critical structural features that dictate the reaction's causality and the final dye's properties:

-

The Sulfonate Group ( −SO3Na ): Imparts exceptional aqueous solubility to both the precursor and the final dye. This eliminates the need for harsh organic solvents during synthesis and makes the resulting dye highly applicable for aqueous biological assays and textile dyeing.

-

The Nitro Group ( −NO2 ): Acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring, the nitro group significantly increases the electrophilicity of the resulting diazonium nitrogen. This electronic activation drastically accelerates the subsequent azo coupling step and minimizes the competitive decomposition of the diazonium salt [3].

For the coupling phase, 2-Naphthol is employed as the electron-rich nucleophile. The reaction is conducted under strictly controlled alkaline conditions to generate the naphthoxide ion, which is vastly more nucleophilic than neutral naphthol, directing the coupling exclusively to the sterically accessible, highly activated 1-position (alpha-position).

Experimental Workflow & Logical Relationships

Workflow of azo dye synthesis via diazotization and coupling.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent | Role | MW ( g/mol ) | Amount | Equivalents |

| Sodium 2-amino-5-nitrobenzenesulfonate | Diazo Component | 240.17 | 2.40 g | 1.0 eq |

| Sodium Nitrite ( NaNO2 ) | Nitrosating Agent | 69.00 | 0.75 g | 1.1 eq |

| Hydrochloric Acid (12 M) | Acidic Medium | 36.46 | 2.50 mL | 3.0 eq |

| 2-Naphthol | Coupling Partner | 144.17 | 1.44 g | 1.0 eq |

| Sodium Hydroxide (10% w/v) | Base / Activator | 40.00 | 16.0 mL | ~4.0 eq |

| Sodium Chloride ( NaCl ) | Salting-Out Agent | 58.44 | 10.0 g | Excess |

Table 2: Critical Reaction Parameters & Causality

| Parameter | Target Range | Mechanistic Causality |

| Diazotization Temp. | 0 – 5 °C | Prevents the thermal decomposition of the unstable diazonium salt into a phenol and nitrogen gas ( N2 ). |

| Acidic Excess | pH < 1 | Required to generate the active nitrosonium ion ( NO+ ) and prevents the unreacted amine from self-coupling to form triazenes. |

| Coupling pH | pH 9 – 10 | Deprotonates 2-naphthol into the highly reactive naphthoxide ion. Neutralizes the acidic diazonium solution upon addition. |

| Addition Rate | Dropwise | Prevents localized exothermic spikes that could degrade the diazonium salt before coupling occurs. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (such as the starch-iodide test) are embedded to ensure reaction fidelity before proceeding to subsequent steps [1][3].

Phase 1: Diazotization of Sodium 2-amino-5-nitrobenzenesulfonate

-

Substrate Dissolution: In a 100 mL Erlenmeyer flask, suspend 2.40 g (10 mmol) of sodium 2-amino-5-nitrobenzenesulfonate in 25 mL of deionized water. Add 2.5 mL of concentrated hydrochloric acid (12 M). Stir the suspension vigorously.

-

Thermal Control: Place the flask in an ice-water bath containing sodium chloride to rapidly cool the mixture to 0–5 °C. Note: The amine may not fully dissolve until the reaction proceeds; this fine suspension is normal.

-

Nitrosation: In a separate small beaker, dissolve 0.75 g of sodium nitrite ( NaNO2 ) in 5 mL of cold deionized water.

-

Diazonium Formation: Using a Pasteur pipette, add the cold NaNO2 solution dropwise to the amine suspension over 10 minutes. Maintain continuous magnetic stirring and ensure the internal temperature never exceeds 5 °C.

-

Self-Validation (Starch-Iodide Test): After the addition is complete, stir for 10 minutes. Dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete [1]. If the test is negative, add an additional 0.1 g of NaNO2 and retest.

Phase 2: Preparation of the Coupling Component

-

Naphthoxide Generation: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 16 mL of 10% (w/v) sodium hydroxide solution.

-

Cooling: Place the beaker in an ice-water bath and cool the solution to 0–5 °C. The solution should be completely clear, indicating full deprotonation to the naphthoxide ion.

Phase 3: Azo Coupling Reaction

-

Electrophilic Aromatic Substitution: While stirring the cold 2-naphthol solution vigorously, slowly add the cold diazonium salt suspension dropwise over 15 minutes.

-

Observation: A deep, vibrant red/orange precipitate of the azo dye will form instantaneously upon contact. The alkaline medium of the naphthol solution neutralizes the acid from the diazonium mixture, driving the coupling reaction to completion.

-

Maturation: Allow the reaction mixture to stir in the ice bath for an additional 30 minutes to ensure complete coupling.

Phase 4: Isolation via "Salting Out"

-

Solubility Reduction: Because the resulting azo dye contains a highly hydrophilic sodium sulfonate group, it remains partially dissolved. To isolate the dye, heat the mixture gently on a hotplate to 60 °C and slowly add 10.0 g of solid sodium chloride ( NaCl ) while stirring.

-

Precipitation: The addition of NaCl drastically increases the ionic strength of the solution, forcing the highly conjugated dye out of the aqueous phase (salting out).

-

Filtration: Allow the mixture to cool to room temperature, then chill in an ice bath for 15 minutes to maximize crystallization. Isolate the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 10% NaCl solution (do not wash with pure water, as the dye will redissolve).

-

Drying: Transfer the solid to a watch glass and dry in a desiccator or vacuum oven at 40 °C overnight.

References

Step-by-step diazotization of sodium 2-amino-5-nitrobenzenesulfonate

Application Note: Diazotization of Sodium 2-Amino-5-Nitrobenzenesulfonate

Target Audience: Researchers, Synthetic Chemists, and Process Development Professionals Process Category: Electrophilic Aromatic Substitution / Reactive Intermediate Synthesis

Introduction & Mechanistic Rationale

The diazotization of primary aromatic amines is a foundational chemical transformation, first pioneered by Peter Griess in 1858, that converts a stable amine into a highly reactive diazonium salt[1]. When working with sodium 2-amino-5-nitrobenzenesulfonate , the process requires precise control due to the specific electronic properties of the aromatic ring.